Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-
Overview
Description
4-Hydroxytamoxifen, also known as Afimoxifene, is a selective estrogen receptor modulator. It is an active metabolite of tamoxifen, a drug widely used in the treatment and prevention of breast cancer. 4-Hydroxytamoxifen exhibits a higher affinity for estrogen receptors compared to tamoxifen itself, making it a potent antiestrogenic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxytamoxifen can be synthesized through several methods. One common synthetic route involves the hydroxylation of tamoxifen. This process typically uses reagents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the 4-position of the tamoxifen molecule .
Industrial Production Methods: In industrial settings, the production of 4-Hydroxytamoxifen often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxytamoxifen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to tamoxifen.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized tamoxifen derivatives .
Scientific Research Applications
4-Hydroxytamoxifen has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It serves as a tool in molecular biology for studying estrogen receptor signaling pathways.
Medicine: It is extensively used in cancer research, particularly in studies related to breast cancer treatment and prevention.
Industry: It is utilized in the pharmaceutical industry for the development of new therapeutic agents
Mechanism of Action
4-Hydroxytamoxifen exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This inhibition prevents the proliferation of estrogen-dependent cancer cells. The compound’s high affinity for estrogen receptors makes it effective in reducing the growth of breast cancer cells. It also modulates the expression of genes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Tamoxifen: The parent compound of 4-Hydroxytamoxifen, used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with similar antiestrogenic properties.
Endoxifen: Another active metabolite of tamoxifen with potent antiestrogenic activity.
Uniqueness: 4-Hydroxytamoxifen is unique due to its higher affinity for estrogen receptors compared to tamoxifen and other similar compounds. This higher affinity translates to greater potency in inhibiting estrogen receptor-mediated signaling pathways, making it a valuable compound in breast cancer research and treatment .
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDNQUHAFMVPT-QEYSUVLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208578 | |
Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59860-99-0 | |
Record name | 16delta-Betamethasone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16.DELTA.-BETAMETHASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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